Sodium phenylacetate and sodium benzoate are two sodium salts of organic acids that have significant clinical applications, particularly in the treatment of hyperammonemia, a condition characterized by elevated ammonia levels in the blood. Sodium phenylacetate has the molecular formula and a molecular weight of 158.13 g/mol, while sodium benzoate has the molecular formula and a molecular weight of 144.11 g/mol . Both compounds are typically administered intravenously in a 10% solution for therapeutic purposes .
Sodium phenylacetate and sodium benzoate are derived from phenylacetic acid and benzoic acid, respectively. They are synthesized through various chemical processes and are available as pharmaceutical preparations for clinical use.
Sodium phenylacetate can be synthesized via the reaction of phenylacetic acid with sodium hydroxide or sodium bicarbonate. The process typically involves neutralizing phenylacetic acid in an aqueous solution to produce sodium phenylacetate.
Sodium benzoate is synthesized by neutralizing benzoic acid with sodium hydroxide or sodium bicarbonate. Both synthesis methods yield crystalline powders that are highly soluble in water.
These reactions require careful control of pH to ensure complete conversion to the respective sodium salts.
Both compounds exhibit distinct molecular structures:
Both sodium phenylacetate and sodium benzoate participate in metabolic reactions that facilitate the detoxification of ammonia:
These reactions help lower ammonia levels in patients with urea cycle disorders .
The mechanism through which sodium phenylacetate and sodium benzoate exert their effects involves their conversion into metabolites that bind to ammonia:
This process effectively reduces toxic ammonia levels by facilitating its removal from the bloodstream .
Sodium phenylacetate and sodium benzoate are primarily used in clinical settings for:
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2